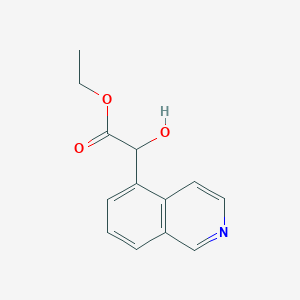![molecular formula C22H21N7O3 B8530562 1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl-](/img/structure/B8530562.png)
1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl- is a highly potent compound known for its inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR2) kinase. This compound has shown significant potential in suppressing tumor growth by inhibiting angiogenesis, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl- involves multiple steps, starting from readily available precursorsThe reactions typically require specific catalysts and conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental sustainability. The process optimization includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential as an anti-cancer agent due to its VEGFR2 inhibitory activity.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mécanisme D'action
The compound exerts its effects by inhibiting the VEGFR2 kinase, which plays a crucial role in angiogenesis. By blocking this pathway, the compound prevents the formation of new blood vessels, thereby inhibiting tumor growth. The molecular targets include the ATP-binding site of VEGFR2, and the pathways involved are primarily related to angiogenesis and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-B]pyridazine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.
Cyclopropylcarbonyl-containing compounds: Known for their stability and biological activities.
Phenyl-1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives: These compounds are explored for their diverse pharmacological properties.
Uniqueness
1H-Pyrazole-5-carboxamide, N-[3-[[2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl]oxy]phenyl]-1,3-dimethyl- stands out due to its high potency and selectivity towards VEGFR2 kinase, making it a valuable candidate for targeted cancer therapy .
Propriétés
Formule moléculaire |
C22H21N7O3 |
|---|---|
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
N-[3-[2-(cyclopropanecarbonylamino)imidazo[1,2-b]pyridazin-6-yl]oxyphenyl]-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C22H21N7O3/c1-13-10-17(28(2)26-13)22(31)23-15-4-3-5-16(11-15)32-20-9-8-19-24-18(12-29(19)27-20)25-21(30)14-6-7-14/h3-5,8-12,14H,6-7H2,1-2H3,(H,23,31)(H,25,30) |
Clé InChI |
IFFBOVLYGJAFKB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)C(=O)NC2=CC(=CC=C2)OC3=NN4C=C(N=C4C=C3)NC(=O)C5CC5)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzyloxy)-2-{[(2,6-dichlorophenyl)methoxy]methyl}butan-2-ol](/img/structure/B8530482.png)

![2-[(Benzyloxy)methyl]-2-methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B8530504.png)


![1-[(4-Methylphenyl)sulfonyl] 2-pyrrolidinecarboxaldehyde](/img/structure/B8530542.png)







![3-Iodo-1-trityl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B8530599.png)
